N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide typically involves multiple steps. One common approach is the reaction of 1,3-benzothiazol-2-amine with 3-(4-fluorobenzenesulfonylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed on the benzamide group to yield amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of hydroxyl, carboxyl, or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of different functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activity, including antibacterial and antifungal properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide exerts its effects involves interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a fluorobenzenesulfonamido group.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide group instead of a benzamide group.
Uniqueness: N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is unique due to its combination of benzothiazole and benzamide groups, which contribute to its distinct chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S2/c21-14-8-10-16(11-9-14)29(26,27)24-15-5-3-4-13(12-15)19(25)23-20-22-17-6-1-2-7-18(17)28-20/h1-12,24H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCGJWLCUIGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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